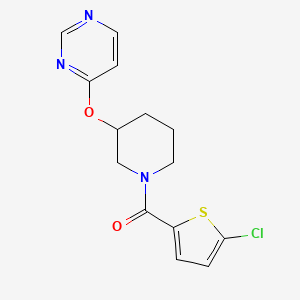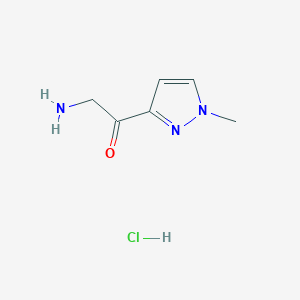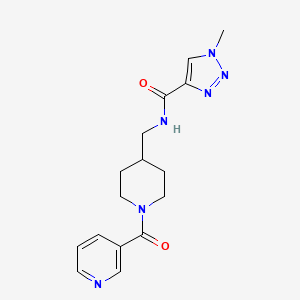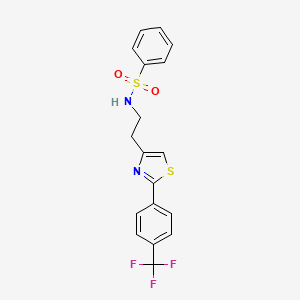![molecular formula C11H9F2I B2600001 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287298-96-6](/img/structure/B2600001.png)
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound of interest in organic chemistry due to its unique structure and potential applications. The bicyclo[1.1.1]pentane core is known for its high strain energy, which can be harnessed in various chemical reactions. The presence of fluorine and iodine atoms further enhances its reactivity and potential utility in different fields.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenyl iodide and bicyclo[1.1.1]pentane.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its ability to undergo strain-release reactions. The high strain energy of the bicyclo[1.1.1]pentane core makes it highly reactive, allowing it to participate in various chemical transformations. The fluorine atoms enhance its reactivity by stabilizing transition states, while the iodine atom serves as a leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:
1-(3,5-Difluorophenyl)sulfonylbicyclo[2.1.0]pentane: This compound has a similar bicyclic structure but with a sulfonyl group instead of iodine.
1-Bicyclo[1.1.1]pentylamine hydrochloride: This compound features an amine group, making it useful in different types of chemical reactions.
1-(4-Trifluoromethylphenyl)sulfonylbicyclo[2.1.0]pentane: This compound has a trifluoromethyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of high strain energy, the presence of fluorine atoms, and the iodine leaving group, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXUXVEGCACQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2599918.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B2599924.png)


![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2599933.png)
![7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2599936.png)
![N-ethyl-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2599937.png)
![Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2599938.png)

![4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2599941.png)
